1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid
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Overview
Description
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a trioxo group and a propynyl substituent, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the trioxo and propynyl groups. Key steps include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Trioxo Group: The trioxo group can be introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Addition of Propynyl Group: The propynyl group is typically added through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the trioxo group to hydroxyl groups or other reduced forms.
Substitution: The propynyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Substitution: Potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the trioxo and propynyl groups, resulting in different reactivity and applications.
Benzothiazole-2-carboxylic acid: Similar core structure but without the trioxo and propynyl modifications.
6-Nitrobenzothiazole: Contains a nitro group instead of the trioxo group, leading to distinct chemical properties.
Properties
IUPAC Name |
1,1,3-trioxo-2-prop-2-ynyl-1,2-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c1-2-5-12-10(13)8-4-3-7(11(14)15)6-9(8)18(12,16)17/h1,3-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCBADZUGEOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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